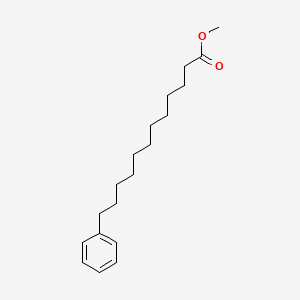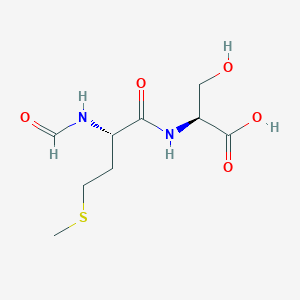
N-Formyl-L-methionyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-methionyl-L-serine is a derivative of the amino acids methionine and serine. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein synthesis, especially in prokaryotic organisms and the mitochondria of eukaryotic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formyl-L-methionyl-L-serine can be synthesized through the formylation of L-methionine followed by the coupling of the resulting N-formyl-L-methionine with L-serine. The formylation process typically involves the reaction of L-methionine with formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods to ensure high specificity and yield. Enzymes such as methionyl-tRNA formyltransferase are used to catalyze the formylation of methionine, which is then coupled with serine using peptide synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-L-methionyl-L-serine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the formyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Derivatives with different functional groups replacing the formyl group.
Applications De Recherche Scientifique
N-Formyl-L-methionyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Plays a crucial role in the initiation of protein synthesis in bacteria and mitochondria.
Medicine: Investigated for its potential role in immune response modulation and as a biomarker for certain diseases.
Industry: Used in the production of synthetic peptides and as a reagent in biochemical assays
Mécanisme D'action
N-Formyl-L-methionyl-L-serine exerts its effects primarily through its role in protein synthesis. The formyl group allows the methionine residue to be recognized by the ribosome, facilitating the initiation of translation. This process is crucial in bacteria and mitochondria, where the formylated methionine is incorporated into the nascent protein chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylmethionine: Similar in structure but lacks the serine residue.
N-Formylmethionyl-leucyl-phenylalanine: A tripeptide with different amino acid residues.
Methionine: The non-formylated version of the amino acid
Uniqueness
Its formyl group and the presence of both methionine and serine residues make it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
31528-56-0 |
|---|---|
Formule moléculaire |
C9H16N2O5S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1 |
Clé InChI |
VWHPPKRHOBGYBS-BQBZGAKWSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O |
SMILES canonique |
CSCCC(C(=O)NC(CO)C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


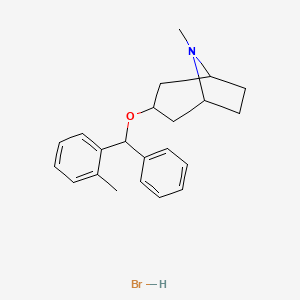
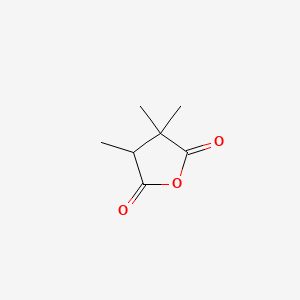
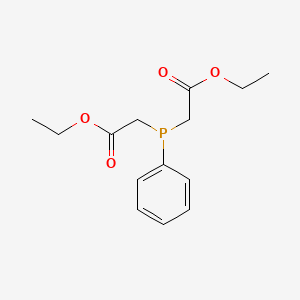

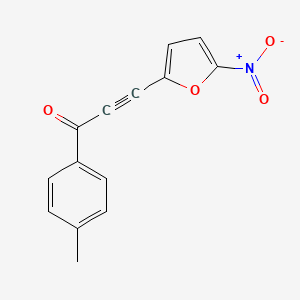

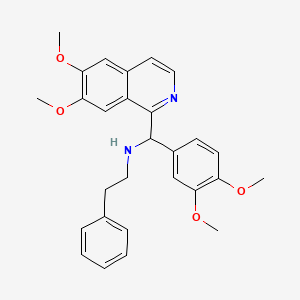
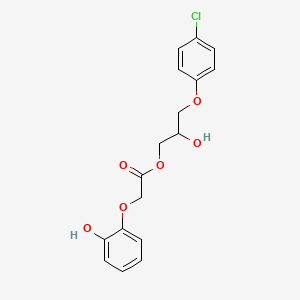
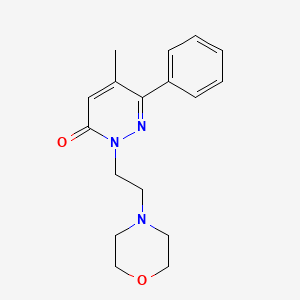
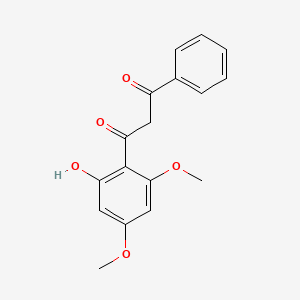
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
